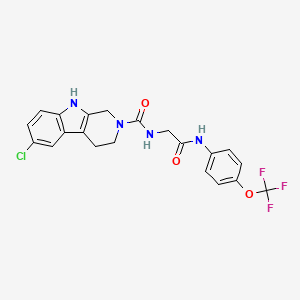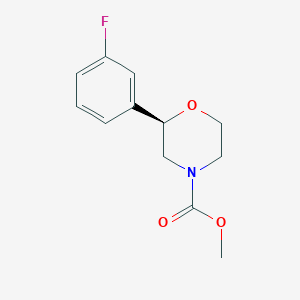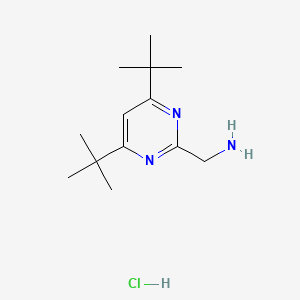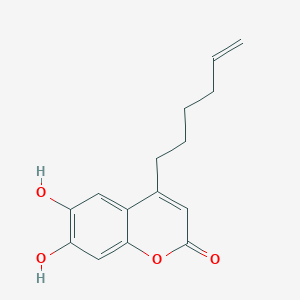
4-(Hex-5-en-1-yl)-6,7-dihydroxy-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hex-5-en-1-yl)-6,7-dihydroxy-2H-1-benzopyran-2-one is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a benzopyran ring system, which is fused with a hex-5-en-1-yl side chain and two hydroxyl groups at positions 6 and 7. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hex-5-en-1-yl)-6,7-dihydroxy-2H-1-benzopyran-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2H-1-benzopyran-2-one and hex-5-en-1-yl bromide.
Formation of the Benzopyran Ring: The benzopyran ring is formed through a cyclization reaction, which involves the condensation of a phenolic compound with an aldehyde or ketone.
Introduction of the Hex-5-en-1-yl Side Chain: The hex-5-en-1-yl side chain is introduced through a nucleophilic substitution reaction, where hex-5-en-1-yl bromide reacts with the benzopyran ring.
Hydroxylation: The hydroxyl groups at positions 6 and 7 are introduced through a hydroxylation reaction, which can be achieved using reagents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: The reactions are carried out in batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound with high purity.
Quality Control: Quality control measures, including spectroscopic and chromatographic analysis, are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Hex-5-en-1-yl)-6,7-dihydroxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles to form ethers or esters.
Addition: The double bond in the hex-5-en-1-yl side chain can participate in addition reactions with halogens or hydrogen.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Addition: Halogens (e.g., bromine) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used for addition reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, substituted ethers or esters, and addition products with halogens or hydrogen.
Scientific Research Applications
4-(Hex-5-en-1-yl)-6,7-dihydroxy-2H-1-benzopyran-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications in the treatment of diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 4-(Hex-5-en-1-yl)-6,7-dihydroxy-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the following mechanisms:
Antioxidant Activity: The hydroxyl groups in the compound can scavenge free radicals and reduce oxidative stress.
Enzyme Inhibition: The compound can inhibit the activity of enzymes involved in inflammation and cancer progression.
Signal Transduction: It can modulate signal transduction pathways, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
4-(Hex-5-en-1-yl)-6,7-dihydroxy-2H-1-benzopyran-2-one can be compared with other similar compounds, such as:
Coumarins: These compounds have a similar benzopyran ring structure but lack the hex-5-en-1-yl side chain.
Flavonoids: These compounds also contain a benzopyran ring but have different substitution patterns and biological activities.
Chalcones: These compounds have a similar structure but differ in the position and type of substituents on the benzopyran ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
920513-72-0 |
|---|---|
Molecular Formula |
C15H16O4 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
4-hex-5-enyl-6,7-dihydroxychromen-2-one |
InChI |
InChI=1S/C15H16O4/c1-2-3-4-5-6-10-7-15(18)19-14-9-13(17)12(16)8-11(10)14/h2,7-9,16-17H,1,3-6H2 |
InChI Key |
OCUOUNOOUREBHX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCC1=CC(=O)OC2=CC(=C(C=C12)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-1,2,3-Triazole, 4-phenyl-1-[(4R)-4-thiazolidinylmethyl]-](/img/structure/B12626367.png)
![(4-Methylphenyl){4-[(4-methylphenyl)methyl]phenyl}methanone](/img/structure/B12626378.png)
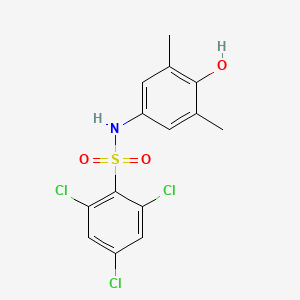
![2-Pyrrolidinecarboxamide, N-[1,1'-biphenyl]-2-yl-2-methyl-1-[3-(1-methyl-1H-benzimidazol-2-yl)-1-oxopropyl]-, (2S)-](/img/structure/B12626383.png)
![3-[1-(5-Hydroxypyridin-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B12626390.png)
![4-{[3-(Benzyloxy)phenyl]sulfamoyl}benzoic acid](/img/structure/B12626403.png)
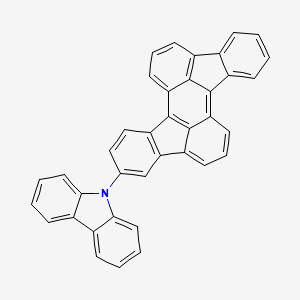
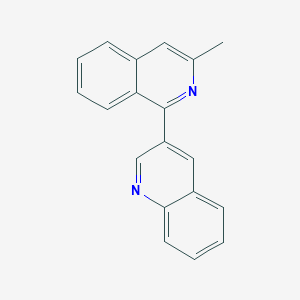
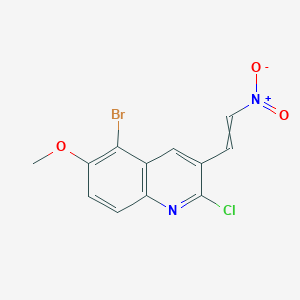
![N-[(1,10-Phenanthrolin-2-yl)methyl]-L-tyrosine](/img/structure/B12626422.png)
